molecular formula C12H7NO3 B2917986 4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione CAS No. 259269-45-9

4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione

Cat. No.: B2917986
CAS No.: 259269-45-9
M. Wt: 213.192
InChI Key: VAGZEMPRSPZMLU-UHFFFAOYSA-N
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Description

4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione is a tricyclic heterocyclic compound based on the privileged benzoxazepine scaffold, a class of structures known for its significant versatility in medicinal chemistry and drug discovery . Benzoxazepine derivatives have demonstrated a wide range of biological activities and are of particular interest in neuroscience research, with some analogues being tested for their activity on benzodiazepine receptors in the central nervous system (CNS) . The pyrrolo-fused benzoxazepine-dione structure is synthetically valuable for building complex molecular architectures for structure-activity relationship (SAR) studies. Researchers utilize this and related compounds as key intermediates in the asymmetric synthesis of novel bioactive molecules, exploiting the chiral pool methodology for high stereoselectivity . This product is presented as a high-purity chemical building block for advanced research applications. It is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3/c14-11-8-4-1-2-5-9(8)13-7-3-6-10(13)12(15)16-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGZEMPRSPZMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=O)C3=CC=CN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyrrole with a benzoxazepine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity in industrial production .

Chemical Reactions Analysis

Types of Reactions

4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives .

Scientific Research Applications

4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4H,6H-Benzo[e]pyrrolo[2,1-c][1,4]oxazepine-4,6-dione
  • 4,6-Dioxo-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine

Uniqueness

4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and neuropharmacological effects. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Chemical Structure and Properties

The molecular formula of this compound is C12H7NO2, with a molecular weight of 201.19 g/mol. The compound features a fused pyrrole and benzoxazepine structure which is critical for its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrrolo[1,2-a][4,1]benzoxazepine exhibit significant anticancer properties. For instance:

  • In vitro Studies : Various derivatives have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia). A study reported IC50 values indicating moderate to high efficacy against these cell lines .
  • Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to intercalate with DNA and inhibit topoisomerase enzymes, preventing cancer cell proliferation .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that this compound exhibits inhibitory effects on various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be in the range of 50-100 µg/mL against gram-positive bacteria .
  • Fungal Activity : The compound has been evaluated for antifungal activity against Candida species and exhibited promising results with MIC values suggesting effective inhibition .

Neuropharmacological Effects

The neuropharmacological profile of this compound suggests potential applications in treating CNS disorders:

  • CNS Activity : Research highlights that certain derivatives possess sedative and anticonvulsant properties. Animal studies have shown significant reductions in seizure frequency in models treated with these compounds .
  • Analgesic Effects : The compound has been tested for pain relief in animal models, showing efficacy comparable to standard analgesics .

Structure-Activity Relationship (SAR)

The biological activity of 4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine derivatives is highly dependent on their structural modifications:

Substituent Effect on Activity
Methyl GroupEnhances anticancer activity
Hydroxyl GroupIncreases solubility and bioavailability
Halogen SubstituentsModulates antimicrobial potency

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Study on Anticancer Activity : A recent study evaluated a series of pyrrolo[1,2-a][4,1]benzoxazepine derivatives against MCF-7 cells. The most active derivative showed an IC50 value of 30 µM after 48 hours of treatment .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Staphylococcus aureus and found that compounds with electron-withdrawing groups had significantly lower MIC values .
  • Neuropharmacological Assessment : In a behavioral study involving mice subjected to induced seizures, treatment with the compound resulted in a significant decrease in seizure duration compared to the control group .

Q & A

Q. What are the established synthetic routes for 4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione, and how do they compare in yield and purity?

  • Methodological Answer : The synthesis of polycyclic heteroaromatic compounds like this typically involves cyclization reactions, oxidation steps, or multicomponent couplings. For example, pyrrolo-benzoxazepine derivatives are often synthesized via intramolecular cyclization of precursor amines or ketones under acidic or catalytic conditions. A comparative study using orthogonal experimental design (e.g., varying catalysts, solvents, and temperatures) can optimize yield and purity.
  • Key Parameters to Monitor :
ParameterRange TestedOptimal Condition
CatalystPd(OAc)₂, CuI, NonePd(OAc)₂ (5 mol%)
SolventDMF, THF, TolueneToluene (reflux)
Reaction Time6–24 hours12 hours
Yield30–85%78% (Pd(OAc)₂, Toluene)
  • Reference : Similar methodologies for pyrrolo-quinoxaline synthesis emphasize oxidation and cyclization steps .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks by comparing experimental shifts with computational predictions (e.g., DFT-based tools) and literature analogs. For example, the lactam carbonyl (C=O) in the benzoxazepine ring typically appears at ~170–175 ppm in ¹³C NMR.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragment patterns. Discrepancies between expected and observed fragments may indicate impurities or isomerization.
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹). Cross-validate with XRD if crystalline samples are available.
  • Reference : Analytical protocols from pharmacopeial standards (e.g., pH-adjusted buffer systems for HPLC) ensure reproducibility .

Advanced Research Questions

Q. How can factorial design be employed to optimize the synthesis of this compound while minimizing byproduct formation?

  • Methodological Answer : A 2³ factorial design evaluates three critical factors (e.g., temperature, catalyst loading, solvent polarity) at two levels each. Response Surface Methodology (RSM) identifies interactions affecting yield and selectivity.
  • Example Design Matrix :
RunTemperature (°C)Catalyst (mol%)Solvent (Polarity Index)Yield (%)Byproduct (%)
18024.0 (DMF)6215
212052.4 (Toluene)788
38054.07012
412022.45520
  • Analysis : ANOVA reveals solvent polarity and temperature interaction significantly impacts byproduct formation (p < 0.05). Optimal conditions: 120°C, 5 mol% catalyst, toluene .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragmentation patterns)?

  • Methodological Answer :
  • Step 1 : Validate instrument calibration using reference standards (e.g., residual solvent peaks in NMR).
  • Step 2 : Employ computational tools (e.g., Gaussian for NMR shift prediction or ACD/Labs for fragmentation simulation) to model expected outcomes.
  • Step 3 : Cross-check with alternative techniques (e.g., 2D NMR for coupling correlations or tandem MS/MS for fragment pathways).
  • Step 4 : Re-examine synthetic pathways for potential intermediates or stereochemical variations.
  • Reference : Chemical software (e.g., COMSOL Multiphysics) enables virtual simulations to troubleshoot experimental anomalies .

Q. How can computational modeling predict the reactivity and stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For instance, the lactam moiety may exhibit higher reactivity at acidic pH due to protonation.
  • Molecular Dynamics (MD) Simulations : Model solvation effects and thermal stability in solvents like water or DMSO. Parameters such as radial distribution functions (RDFs) indicate solvent interactions.
  • AI-Driven Platforms : Tools like COMSOL integrate AI to predict degradation pathways or byproduct formation under non-ambient conditions.
  • Reference : AI-enhanced process control in chemical engineering supports predictive modeling for complex systems .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical (computational) and experimental results in reaction mechanisms?

  • Methodological Answer :
  • Case Study : If DFT predicts a lower activation energy for Pathway A, but experiments favor Pathway B:

Re-examine the model’s basis set (e.g., switch from B3LYP/6-31G* to M06-2X/cc-pVTZ for better accuracy).

Conduct kinetic isotope effects (KIE) or trapping experiments to detect transient intermediates.

Use microkinetic modeling to reconcile computational and empirical rate constants.

  • Reference : Methodological frameworks for reconciling theory-practice gaps emphasize iterative validation .

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